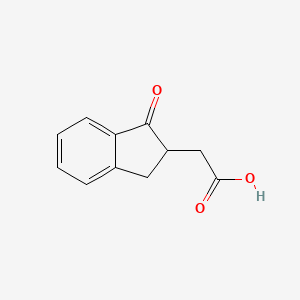![molecular formula C6H8N2O2 B6166592 3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 5626-62-0](/img/no-structure.png)
3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazine, and its synthesis involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .
Synthesis Analysis
The synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves a cycloaddition reaction of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . This process forms the title compounds . Another approach to synthesize this compound involves the use of 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones .Molecular Structure Analysis
The molecular structure of 3,8-diazabicyclo[3.2.1]octane-2,4-dione is complex and can be analyzed using various techniques . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 3,8-diazabicyclo[3.2.1]octane-2,4-dione are quite interesting. The title compounds are formed by cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins . In another reaction, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,8-diazabicyclo[3.2.1]octane-2,4-dione involves the reaction of cyclohexanone with ethyl acetoacetate to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate, which is then reacted with hydrazine hydrate to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3,5-dioxocyclohex-1-enyl ethyl acetoacetate.", "Step 2: 3,5-dioxocyclohex-1-enyl ethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a base catalyst to form 3,8-diazabicyclo[3.2.1]octane-2,4-dione.", "Step 3: The product is purified through recrystallization or column chromatography." ] } | |
CAS-Nummer |
5626-62-0 |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



